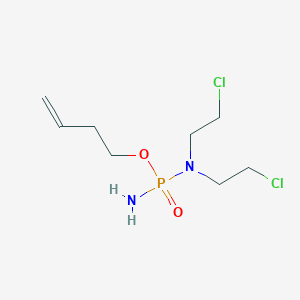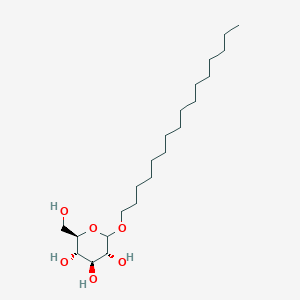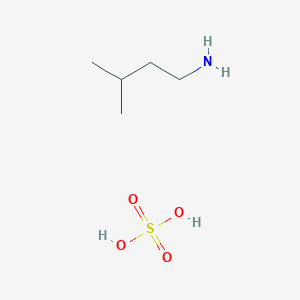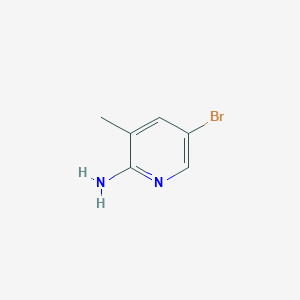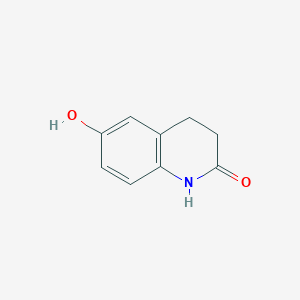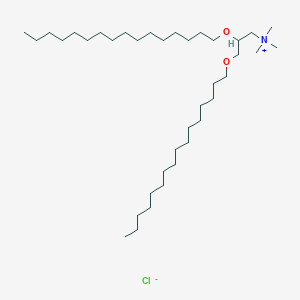
Bishop
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bishop is a protein that plays a crucial role in the regulation of cell growth and division. It is a member of the BUB1 family of kinases and is involved in the spindle checkpoint pathway, which ensures proper chromosome segregation during cell division. Bishop has been the subject of extensive scientific research due to its importance in cell biology and its potential as a therapeutic target for cancer.
Mécanisme D'action
Bishop functions as a kinase, which means it adds phosphate groups to other proteins in order to regulate their activity. Its main role is in the spindle checkpoint pathway, which ensures that chromosomes are properly aligned and separated during cell division. Bishop is also involved in the DNA damage response pathway, which helps to prevent the accumulation of mutations that can lead to cancer.
Effets Biochimiques Et Physiologiques
Inhibition of Bishop has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is likely due to the disruption of the spindle checkpoint pathway, which leads to chromosome missegregation and ultimately cell death. Bishop has also been implicated in the regulation of DNA repair and the maintenance of genomic stability.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying Bishop is its importance in cell biology and cancer biology. Its role in the spindle checkpoint pathway and DNA damage response pathway make it an attractive target for cancer therapy. However, one limitation is that its function is highly complex and not fully understood. Additionally, the development of specific inhibitors for Bishop has proven challenging.
Orientations Futures
There are many potential future directions for research on Bishop. One area of interest is the development of more specific inhibitors that can target Bishop without affecting other kinases. Another area is the investigation of Bishop's role in other cellular pathways and processes. Additionally, the use of Bishop as a biomarker for cancer diagnosis and prognosis is an area of active research. Overall, the study of Bishop has the potential to yield important insights into the regulation of cell growth and division, as well as the development of new cancer therapies.
Méthodes De Synthèse
Bishop can be synthesized using recombinant DNA technology. The gene encoding Bishop can be cloned into a vector and expressed in a suitable host organism, such as bacteria or yeast. The resulting protein can be purified using various chromatography techniques.
Applications De Recherche Scientifique
Bishop has been studied extensively in the context of cancer biology. It has been found to be overexpressed in many types of cancer, including breast, lung, and colon cancer. Inhibition of Bishop has been shown to induce cell death in cancer cells, making it a promising target for cancer therapy.
Propriétés
Numéro CAS |
104872-46-0 |
|---|---|
Nom du produit |
Bishop |
Formule moléculaire |
C38H80ClNO2 |
Poids moléculaire |
618.5 g/mol |
Nom IUPAC |
2,3-dihexadecoxypropyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C38H80NO2.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40-37-38(36-39(3,4)5)41-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h38H,6-37H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
RLKJVRDMIQCNGX-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCCCCCCCCCC.[Cl-] |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCCCCCCCCCC.[Cl-] |
Synonymes |
1,2-bis(hexadecyloxy)-3-trimethylaminopropane 1,2-bis(hexadecyloxy)-3-trimethylaminopropane, (S)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B22828.png)
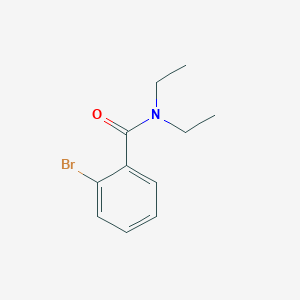

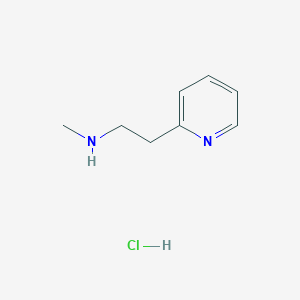
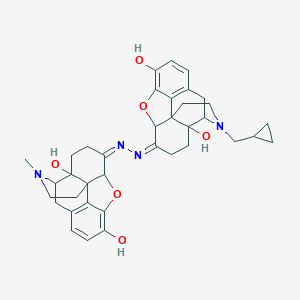
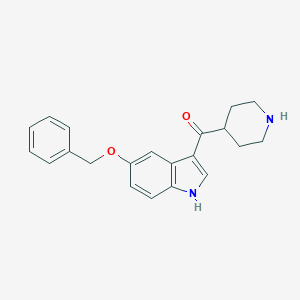
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B22852.png)


